2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

Catalog No.
S3006914
CAS No.
2279108-98-2
M.F
C23H27NO4
M. Wt
381.472
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimeth...

CAS Number

2279108-98-2

Product Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid

Molecular Formula

C23H27NO4

Molecular Weight

381.472

InChI

InChI=1S/C23H27NO4/c1-4-23(2,3)13-20(21(25)26)24-22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

HJPHGMRCOLEUAR-UHFFFAOYSA-N

SMILES

CCC(C)(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Solubility

not available

General Information

Application in Peptide Synthesis

Specific Scientific Field: This compound is used in the field of Biochemistry, specifically in Peptide Synthesis .

Summary of the Application: Fmoc amino acids, including “2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid”, are used as building blocks in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions.

Methods of Application or Experimental Procedures: The synthesis of Fmoc amino acids starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .

Results or Outcomes Obtained: The Fmoc amino acids, once synthesized, are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .

Application in Thiazole Derivative Synthesis

Specific Scientific Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of Thiazole Derivatives .

Summary of the Application: “2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid” can be used as a precursor to synthesize thiazole derivatives . Thiazoles are heterocyclic compounds that have various applications in medicinal chemistry due to their bioactive properties .

Methods of Application or Experimental Procedures: The synthesis of thiazole derivatives starts from the corresponding Fmoc amino acid and a suitable thiazole-containing compound . The reaction conditions would depend on the specific thiazole compound used .

Results or Outcomes Obtained: The resulting thiazole derivatives can be isolated and purified for further use . These compounds can be used in various research applications, including drug discovery .

Fmoc-Dmh is a synthetic organic molecule []. It belongs to a class of compounds called Fmoc-protected amino acids. These molecules are commonly used as building blocks in peptide synthesis []. Fmoc-Dmh specifically incorporates a dimethylethyl (Dmh) side chain, which can be useful for studying protein folding and interactions due to its steric properties [].


Molecular Structure Analysis

The key features of Fmoc-Dmh's structure include:

  • A central carbon chain with a carboxylic acid group (COOH) at one end.
  • A Dmh side chain (C(CH3)3) attached to the second carbon.
  • An Fmoc protecting group (Fluorenylmethoxycarbonyl) linked to the amine group (NH2) on the second carbon. This Fmoc group helps control the chemical reactivity of the amine during peptide synthesis [, ].

Chemical Reactions Analysis

Fmoc-Dmh is primarily used as a reactant in peptide synthesis. In this process, it undergoes coupling reactions with other amino acids to form a peptide chain. The Fmoc group is cleaved under specific conditions to allow further chain elongation [].

Fmoc-Dmh + H2N-R -> Fmoc-Dmh-R + H2O (Eqn. 1)

Where R represents the side chain of the other amino acid.


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, solubility, etc., for Fmoc-Dmh is not readily available. However, similar Fmoc-protected amino acids are typically solids with low solubility in water but good solubility in organic solvents like dichloromethane and dimethylformamide [].

XLogP3

5.3

Dates

Modify: 2023-08-17

Explore Compound Types